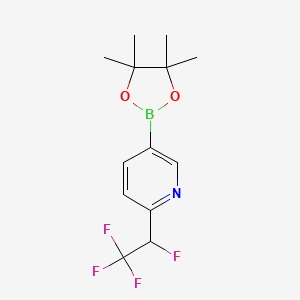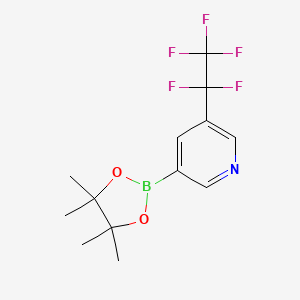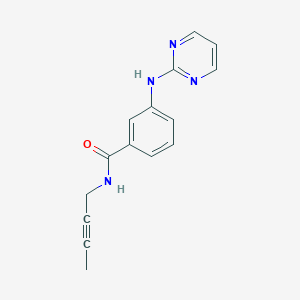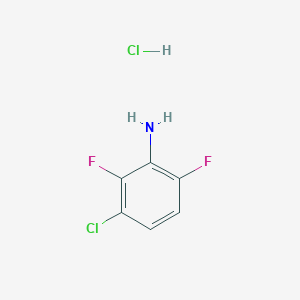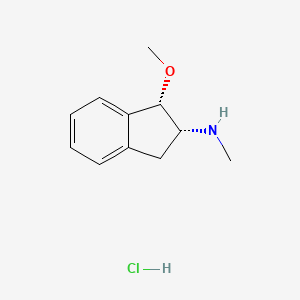
3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid, also known as HITA, is a synthetic compound that has been developed as a potential drug candidate for a variety of medical applications. This compound is a derivative of the natural amino acid proline and has been shown to have a range of biochemical and physiological effects. In We will also list as many future directions as possible for the research on this compound.
作用机制
The mechanism of action of 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid involves its interaction with specific receptors in cells. This compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as cell survival, proliferation, and differentiation. This compound also inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tissue remodeling.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, some of which include:
1. Inhibition of cancer cell proliferation: this compound induces apoptosis in cancer cells and inhibits the activity of enzymes that are involved in cancer cell proliferation.
2. Neuroprotection: this compound reduces oxidative stress and inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
3. Anti-inflammatory effects: this compound inhibits the activity of enzymes such as COX-2 and MMPs, which are involved in inflammation.
实验室实验的优点和局限性
One of the advantages of using 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid in lab experiments is its specificity for the sigma-1 receptor, which allows researchers to study the effects of this receptor in various cellular processes. However, one of the limitations of using this compound is its low yield in the synthesis process, which may limit its availability for research purposes.
未来方向
Some of the future directions for research on 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid include:
1. Development of more efficient synthesis methods to increase the yield of this compound.
2. Further studies on the mechanism of action of this compound, particularly its interaction with the sigma-1 receptor.
3. Investigation of the potential therapeutic applications of this compound in other areas such as autoimmune diseases and infectious diseases.
4. Development of this compound derivatives with improved pharmacological properties.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential as a drug candidate for various medical applications. Its specificity for the sigma-1 receptor and its range of biochemical and physiological effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成方法
The synthesis of 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid involves a multi-step process that begins with the reaction of proline with formaldehyde and acetaldehyde to form the intermediate compound 3-(3-formyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid. This intermediate is then reduced with sodium borohydride to produce this compound. The overall yield of this process is approximately 20%.
科学研究应用
3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid has been the subject of extensive research in recent years due to its potential therapeutic applications. Some of the areas where this compound has been studied include:
1. Cancer: this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It achieves this by inducing apoptosis in cancer cells and inhibiting the activity of enzymes that are involved in cancer cell proliferation.
2. Neuroprotection: this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It achieves this by reducing oxidative stress and inflammation in the brain.
3. Cardiovascular diseases: this compound has been shown to have anti-inflammatory and anti-atherosclerotic effects in animal models of cardiovascular diseases. It achieves this by reducing the activity of enzymes that are involved in the development of atherosclerosis.
属性
IUPAC Name |
3-(3-oxo-4,5,6,7-tetrahydro-2H-indazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-9(14)5-6-12-8-4-2-1-3-7(8)10(15)11-12/h1-6H2,(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMCEZRRAOMXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NN2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-{2-fluoro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate](/img/structure/B7450752.png)
![tert-butyl N-methyl-N-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]propan-2-yl]carbamate](/img/structure/B7450766.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B7450768.png)
![N,N-dimethyl-2-{[4-phenyl-1-(prop-2-enoyl)piperidin-4-yl]formamido}acetamide](/img/structure/B7450778.png)
![1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450780.png)
![N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide](/img/structure/B7450788.png)
![N-ethyl-N-{2-oxo-2-[2-(propan-2-yl)piperidin-1-yl]ethyl}prop-2-enamide](/img/structure/B7450804.png)
![N-(2-{[1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperidin-4-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7450824.png)
![1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450825.png)
